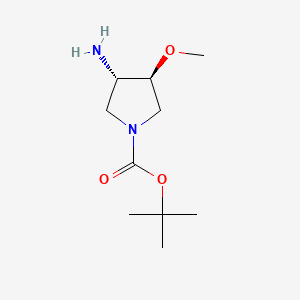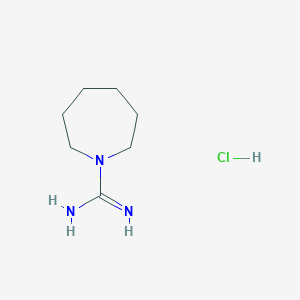
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
概要
説明
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin, the base compound of this compound, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .Chemical Reactions Analysis
Tetralin has been used in various chemical reactions. For example, it has been used in the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 350.3±42.0 °C and its density is predicted to be 1.175±0.06 g/cm3 . The pKa is predicted to be 13.69±0.40 .科学的研究の応用
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been used in numerous scientific research studies. It has been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on metabolism and behavior. This compound has also been used to study the effects of various compounds on the development of cancer cells. Additionally, this compound has been used in studies to investigate the effects of various environmental factors on the development of diseases, such as cancer and Alzheimer’s disease.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
実験室実験の利点と制限
Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a versatile compound that can be used in a variety of ways in laboratory experiments. It is relatively stable and can be stored for extended periods of time without degradation. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound is not water soluble and must be dissolved in a solvent, such as ethanol, prior to use. Additionally, this compound is not suitable for use in experiments involving animals or humans due to its potential toxicity.
将来の方向性
The potential applications of Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate are vast and there are numerous future directions that can be explored. This compound could be used to develop new drugs and treatments for various diseases, such as cancer and Alzheimer’s disease. Additionally, this compound could be used to develop new compounds that could be used to modify the activity of various enzymes and receptors, such as the serotonin transporter, the GABA-A receptor, and the adenosine receptor. This compound could also be used to study the effects of various environmental factors on the development of diseases, such as cancer and Alzheimer’s disease. Finally, this compound could be used to develop new compounds that could be used to modify the activity of various hormones, such as epinephrine and norepinephrine, as well as to increase the activity of various neurotransmitters, such as serotonin and dopamine.
Safety and Hazards
特性
IUPAC Name |
ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12,14H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOKNTVDUOXHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)
![4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070218.png)


![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)





